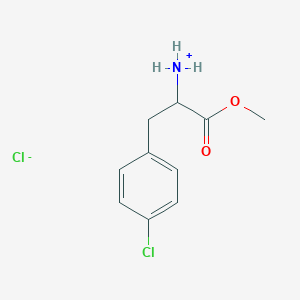

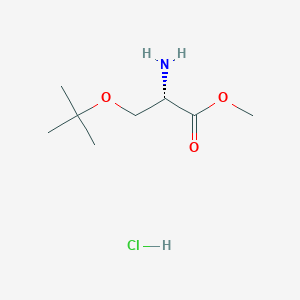

O-叔丁基-L-丝氨酸甲酯盐酸盐

描述

O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .

Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .Chemical Reactions Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .Physical And Chemical Properties Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .科学研究应用

聚合物合成: 它用于合成含有 O-叔丁基-L-丝氨酸的聚合物。已经报道了制备高分子量和低分子量均聚物以及水溶性嵌段共聚物 (Tooney & Fasman, 1968).

非蛋白氨基酸合成中的中间体: 它作为非蛋白氨基酸的受保护甲酯的起始原料,如 2,3-l-二氨基丙酸,使用还原胺化和其他工艺 (Temperini 等人,2020).

制造 N,O-保护氨基酸: 它用于制造 N,O-保护-(S)-2-甲基丝氨酸的可扩展方法,用于大规模有机合成 (Anson 等人,2011).

阴离子开环聚合: 该化合物用于合成和阴离子开环聚合由 L-丝氨酸和 L-苏氨酸等氨基酸衍生的环状碳酸酯 (Sanda, Kamatani, & Endo, 2001).

二氨基环醇的合成: 它用于合成二氨基环醇,这是某些抗生素(如福替米新 AM 和 AK)的关键骨架 (Kang, Park, Konradi, & Pedersen, 1996).

恶唑烷酮的制备: 它用于合成 N-Boc 保护的恶唑烷酮,这是对医学上有意义的候选药物的重要合成前体 (Khadse & Chaudhari, 2015).

对映选择性烷基化: 它在某些氨基酸酯的对映选择性烷基化中发挥作用,导致特定氨基酸衍生物的合成 (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

改进的对映选择性合成: 它用于提高受保护氨基酸的合成中的对映选择性,如 (3S,4S)-4-氨基-3,5-二羟基戊酸 (Mei, Zhang, & Li, 2010).

作用机制

Target of Action

O-tert-Butyl-L-serine methyl ester hydrochloride, also known as H-Ser(tBu)-OMe.HCl, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with various biological targets, including proteins and enzymes.

Mode of Action

As a serine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may be involved in various metabolic and hormonal pathways .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

Its potential role in influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage suggests that it may have various physiological effects.

属性

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIABNBULSRKSU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584967 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17114-97-5 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

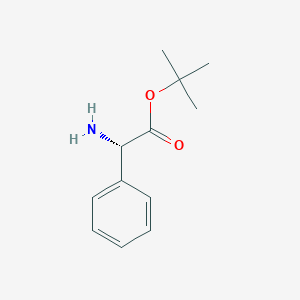

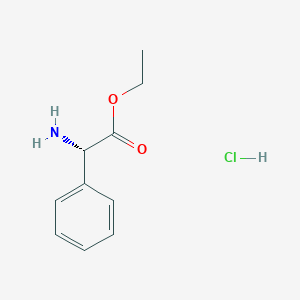

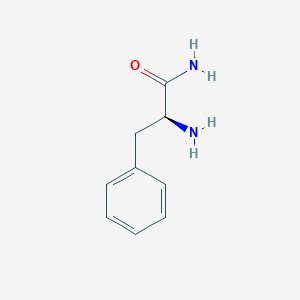

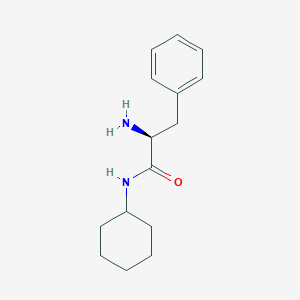

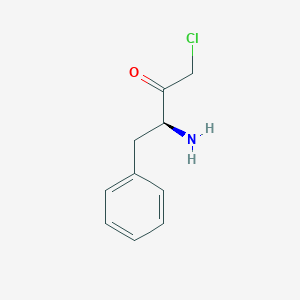

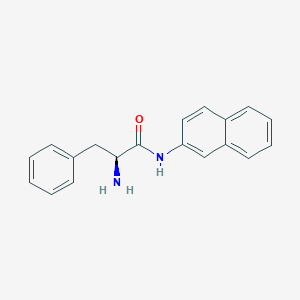

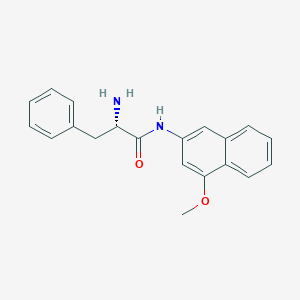

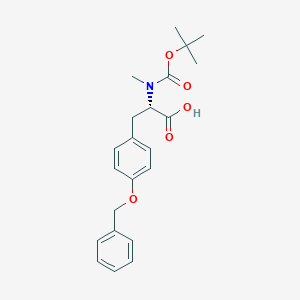

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。